

analytical method validation for simultaneous determination of maleate and other APIs

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Compound of Interest

Compound Name: Maleate

Cat. No.: B1232345

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A comparative guide to analytical method validation for the simultaneous determination of **maleate** salts and other active pharmaceutical ingredients (APIs) is presented below. This guide provides an objective comparison of different analytical techniques, supported by experimental data from various studies.

Comparison of Analytical Methods

The simultaneous determination of a **maleate** salt with other APIs is a common requirement in the quality control of combination drug products. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry are the most frequently employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of drug substances.^[1] It offers high resolution and sensitivity.

Key Advantages:

- High specificity and separating power for complex mixtures.
- Excellent precision and accuracy.
- Amenable to automation.

Limitations:

- Higher cost of instrumentation and consumables.
- Can generate significant amounts of solvent waste.[\[2\]](#)

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility.

Key Advantages:

- Simultaneous analysis of multiple samples, leading to high throughput.
- Lower solvent consumption compared to HPLC.
- Cost-effective.

Limitations:

- Lower separation efficiency compared to HPLC for very complex mixtures.
- Manual sample application can introduce variability if not performed carefully.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of drugs. Simultaneous equation, derivative, and absorbance ratio methods are commonly used for multi-component analysis.[\[3\]](#)

Key Advantages:

- Simple and inexpensive instrumentation.
- Rapid analysis time.
- Low solvent consumption.

Limitations:

- Prone to interference from excipients and other APIs if their spectra overlap significantly.
- Generally less specific and sensitive than chromatographic methods.

Quantitative Data Summary

The following tables summarize the validation parameters for different analytical methods used for the simultaneous determination of various **maleate**-containing drug combinations.

Table 1: HPLC Method Validation Data

Drug Combination	Linearity Range (µg/mL)	Accuracy (% Recovery)	Precision (% RSD)	Reference
Chlorpheniramine Maleate, Paracetamol, Caffeine	CPM: Not specified, PAR: Not specified, CAF: Not specified	97.9–102.8	< 2.0	[4][5]
Enalapril Maleate, Amlodipine Besylate	ENM: 1.6-48, AMB: 0.8-24	Not specified	Not specified	[6]
Ibuprofen, Chlorpheniramine Maleate	IBF: Not specified, CPM: Not specified	IBF: 101–104.5, CPM: 97.7–98.9	IBF: 3.48, CPM: 3.02	[7]
Enalapril Maleate, Hydrochlorothiazide, Paracetamol	ENM: 10-100, HCT: 5-100, PAR: 5-100	< 2.0 (as %RSD of recovery)	Not specified	[8]
Enalapril Maleate, Lercanidipine HCl	ENM: 5.0–100.0, LER: 5.0–100.0	Not specified	Not specified	[9]

Table 2: HPTLC Method Validation Data

Drug Combination	Linearity Range (ng/band)	Accuracy (% Recovery)	Precision (% RSD)	Reference
Chlorpheniramine Maleate, Dextromethorphan HBr, Phenylephrine HCl	CPM: 400-1400, DEXO: 3000-11500, PE: 1000-3500	97.82-102.03	< 2.0	[10]
Betamethasone, Dexchlorpheniramine Maleate	BTM: 50-100, DEX: 400-800	Not specified	Not specified	[11]
Ketorolac Tromethamine, Phenylephrine HCl, Chlorpheniramine Maleate	KTC: 120-500, PHE: 75-270, CPM: 90-270	98-102	< 2.0	[12]

Table 3: UV-Vis Spectrophotometric Method Validation Data

Drug Combination	Method	Linearity Range (µg/mL)	Accuracy (%) Recovery)	Reference
Paracetamol, Flupirtine Maleate	Simultaneous Equation	PAR: 5–15, FLU: 1.53–4.61	PAR: 99.18-100.02, FLU: 98.47-100.09	[13]
Timolol Maleate, Brimonidine Tartrate	Simultaneous Equation, First Derivative, Ratio First Derivative	TM: 2-50, BRT: 2-14	Not specified	[3]
Enalapril Maleate, Lercanidipine HCl	Simultaneous Equation, Q-Analysis	EM: 4-14, LH: 4-14	EM: 98.15-101.14, LH: 98.77-101.1	[14]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

RP-HPLC Method for Chlorpheniramine Maleate, Paracetamol, and Caffeine[4][5]

- Chromatographic System: A Phenomenex C18 reversed-phase column (Luna 5µ, 250 × 4.6 mm) was used.
- Mobile Phase: An isocratic mixture of methanol and 0.05 M dibasic phosphate buffer (pH 4.0) in a ratio of 30:70 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 215 nm.
- Column Temperature: 30 °C.

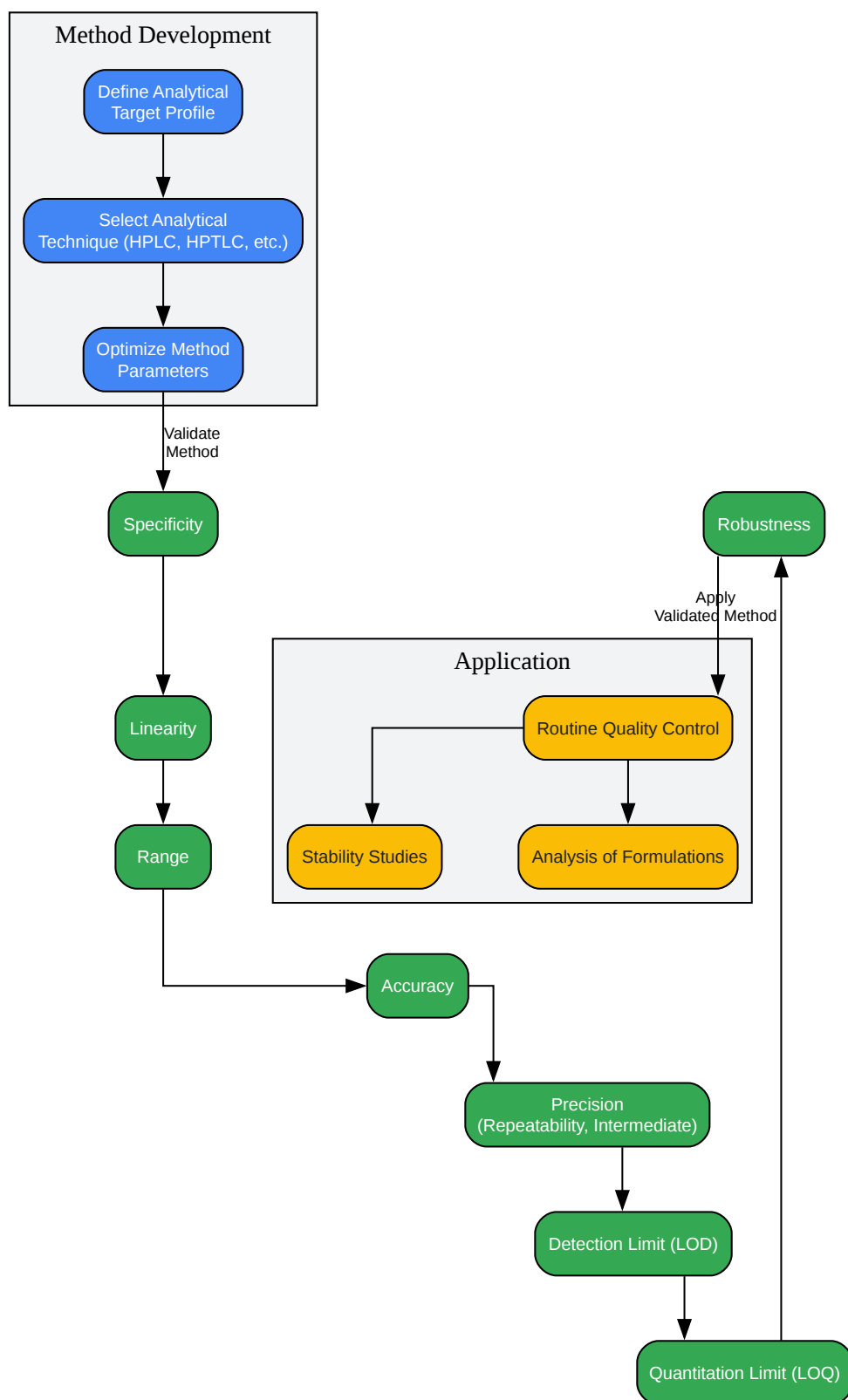
HPTLC Method for Chlorpheniramine Maleate, Dextromethorphan HBr, and Phenylephrine HCl[10]

- Stationary Phase: Precoated aluminum plates with silica gel 60 F254.
- Mobile Phase: Chloroform: methanol: ammonia (2.5:7.5:0.3, v/v/v).
- Detection: Densitometric scanning at 270 nm in absorbance mode.

UV-Vis Spectrophotometric Method for Enalapril Maleate and Lercanidipine HCl[14]

- Method I (Simultaneous Equation): Absorbance was measured at 209 nm and 238 nm in methanol. The concentrations were calculated by solving simultaneous equations.
- Method II (Q-Analysis): Absorbance was measured at the iso-absorptive point (216 nm) and at the λ_{max} of Enalapril **Maleate** (209 nm).

Visualizations



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Caption: Workflow for Analytical Method Validation.

This guide provides a comparative overview of common analytical techniques for the simultaneous determination of **maleate** salts with other APIs. The choice of method depends on factors such as the complexity of the sample matrix, the required sensitivity and accuracy, and the available instrumentation and resources. HPLC generally offers the highest performance, while HPTLC and UV-Vis spectrophotometry provide cost-effective and high-throughput alternatives for specific applications.

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